Bis(2-methylcyclohexyl) butanedioate
Description
Bis(2-methylcyclohexyl) butanedioate is an ester derivative of butanedioic acid (succinic acid), where the hydroxyl groups are replaced by 2-methylcyclohexyl ester moieties. This compound belongs to a class of dialkyl esters commonly utilized in industrial applications such as plasticizers, lubricants, or intermediates in organic synthesis. The 2-methylcyclohexyl substituents introduce steric bulk and cycloaliphatic rigidity, which may influence its physical properties (e.g., viscosity, melting point) and chemical stability compared to linear or less-branched analogs .
Properties
CAS No. |
78987-43-6 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
bis(2-methylcyclohexyl) butanedioate |
InChI |
InChI=1S/C18H30O4/c1-13-7-3-5-9-15(13)21-17(19)11-12-18(20)22-16-10-6-4-8-14(16)2/h13-16H,3-12H2,1-2H3 |
InChI Key |
VFEQTXWSPQIICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1OC(=O)CCC(=O)OC2CCCCC2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylcyclohexyl) butanedioate typically involves the esterification of butanedioic acid with 2-methylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylcyclohexyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Bis(2-methylcyclohexyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of bis(2-methylcyclohexyl) butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanedioic acid and 2-methylcyclohexanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between Bis(2-methylcyclohexyl) butanedioate and related esters:
*Note: Molecular formula for this compound is inferred based on structural analogy.
Key Observations:
- Substituent Effects : The 2-methylcyclohexyl groups in this compound likely confer higher thermal stability and reduced migration rates compared to linear alkyl esters like DEHP, making it a candidate for high-temperature applications .
- Environmental Persistence : Cyclohexyl-containing esters may exhibit slower biodegradation compared to linear alkyl counterparts due to steric hindrance, though this requires empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
